1-[(5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide
Description
This compound features a pyrazole-thiazole hybrid scaffold with a 3-butoxyphenyl substituent and a piperidine-4-carboxamide moiety. The Z-configuration at the 5-position of the thiazolidinone ring is critical for its structural and electronic properties. Its synthesis likely involves condensation of functionalized pyrazole and thiazole precursors, followed by carboxamide coupling—a strategy common in heterocyclic chemistry .
Properties
Molecular Formula |
C29H31N5O3S |
|---|---|
Molecular Weight |
529.7 g/mol |
IUPAC Name |
1-[(5Z)-5-[[3-(3-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C29H31N5O3S/c1-2-3-16-37-24-11-7-8-21(17-24)26-22(19-34(32-26)23-9-5-4-6-10-23)18-25-28(36)31-29(38-25)33-14-12-20(13-15-33)27(30)35/h4-11,17-20H,2-3,12-16H2,1H3,(H2,30,35)/b25-18- |
InChI Key |
VIDACBZRFJQQPE-BWAHOGKJSA-N |
Isomeric SMILES |
CCCCOC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCC(CC4)C(=O)N)C5=CC=CC=C5 |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCC(CC4)C(=O)N)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The key steps may include:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the thiazole ring via condensation reactions.
- Coupling of the piperidine ring with the carboxamide group.
- Final assembly of the compound through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH would be optimized based on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be investigated for its potential as a bioactive molecule. Its interactions with biological targets could be studied to understand its effects on cellular processes.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. It might be tested for activity against various diseases or conditions, such as cancer, inflammation, or infections.
Industry
In industry, the compound could be used in the development of new materials or as a component in chemical processes. Its unique properties might make it suitable for applications in coatings, adhesives, or other industrial products.
Mechanism of Action
The mechanism of action of 1-[(5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide would depend on its specific interactions with molecular targets. These could include:
Binding to enzymes or receptors: The compound might inhibit or activate specific enzymes or receptors, leading to changes in cellular signaling pathways.
Modulation of gene expression: The compound could influence the expression of specific genes, affecting cellular functions and processes.
Interaction with cellular membranes: The compound might interact with cellular membranes, altering their properties and affecting cell function.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical and Bioactivity Comparison
Table 2: Key Spectroscopic Markers
Biological Activity
The compound 1-[(5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyrazole Ring : Central to its biological activity.
- Thiazole Moiety : Implicated in various biological interactions.
- Piperidine Group : Enhances solubility and bioavailability.
The molecular formula is with a monoisotopic mass of approximately 543.09564 Da.
Antitumor Activity
Research indicates that pyrazole derivatives often exhibit significant antitumor properties. For instance:
- Mechanism : The compound may inhibit specific kinases involved in cell proliferation and survival.
- Efficacy : In vitro studies have demonstrated that similar pyrazole derivatives can reduce tumor cell viability significantly, with IC50 values often in the low micromolar range .
Anti-inflammatory Effects
The compound's anti-inflammatory activity is likely attributed to its ability to inhibit cyclooxygenase (COX) enzymes:
- Inhibition Studies : Compounds with similar structures have shown promising results in reducing inflammation in animal models through COX inhibition .
- Case Study : A related pyrazole derivative demonstrated a significant reduction in carrageenan-induced paw edema in rats, suggesting potential for treating inflammatory conditions .
Antimicrobial Properties
The antimicrobial efficacy of pyrazole derivatives has been well documented:
- Broad Spectrum : Compounds similar to the target molecule have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The exact mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Research Findings
| Biological Activity | Mechanism | References |
|---|---|---|
| Antitumor | Kinase inhibition | |
| Anti-inflammatory | COX inhibition | |
| Antimicrobial | Cell wall disruption |
Case Studies
- Antitumor Activity Assessment :
- Anti-inflammatory Evaluation :
- Antimicrobial Testing :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
